molecular formula C16H27ClN2O3 B13163617 tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13163617
M. Wt: 330.8 g/mol
InChI Key: AKUMKAIVEXTDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C15H25ClN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a tert-butyl ester group, a chloropropanoyl group, and a dimethyl-substituted octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

The synthesis of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole core. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The resulting pyrrole can then be further functionalized to introduce the chloropropanoyl and tert-butyl ester groups under specific reaction conditions.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques such as condensation, esterification, and halogenation reactions.

Chemical Reactions Analysis

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., iron(III) chloride, palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of specific enzymes or proteins, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. For example:

These compounds share a similar pyrrole core structure but differ in the nature and position of their substituents, which can influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and reactivity compared to other pyrrole derivatives.

Properties

Molecular Formula

C16H27ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

tert-butyl 2-(3-chloropropanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C16H27ClN2O3/c1-14(2,3)22-13(21)19-10-15(4)8-18(12(20)6-7-17)9-16(15,5)11-19/h6-11H2,1-5H3

InChI Key

AKUMKAIVEXTDFF-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.